molecular formula C20H18O5 B492887 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one CAS No. 724740-67-4

3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one

Cat. No.: B492887
CAS No.: 724740-67-4
M. Wt: 338.4g/mol
InChI Key: KOAUNEKOBFHIHF-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is a complex organic compound with a unique structure that combines a chromenone core with methoxyphenoxy and methylallyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the chromenone core, followed by the introduction of the methoxyphenoxy and methylallyloxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenoxy)-4H-chromen-4-one: Lacks the methylallyloxy group, which may affect its biological activity and chemical reactivity.

    7-((2-Methylallyl)oxy)-4H-chromen-4-one: Lacks the methoxyphenoxy group, which may influence its overall properties.

    3-(3-Methoxyphenoxy)-4H-chromen-4-one: Similar structure but different substituents, leading to variations in activity and applications.

Uniqueness

3-(3-Methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is unique due to the presence of both methoxyphenoxy and methylallyloxy groups, which confer distinct chemical and biological properties. This combination of substituents may enhance its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-methoxyphenoxy)-7-(2-methylprop-2-enoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-13(2)11-23-15-7-8-17-18(10-15)24-12-19(20(17)21)25-16-6-4-5-14(9-16)22-3/h4-10,12H,1,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAUNEKOBFHIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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